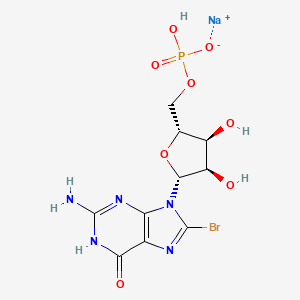
Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate is a useful research compound. Its molecular formula is C10H13BrN5NaO8P and its molecular weight is 465.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate is a purine derivative with significant biological implications. Its structure includes a brominated purine base, which is known to interact with various biological pathways. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₀H₁₃BrN₅O₈P
- Molecular Weight : 442.117 g/mol
- CAS Number : 21870-09-7
The compound acts as a nucleotide analog and has been shown to inhibit key enzymes involved in nucleotide metabolism. Its bromine substitution enhances its affinity for certain enzyme targets compared to non-brominated analogs. Specifically, it has been studied for its interaction with guanylate cyclase and GTPase enzymes.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viruses by inhibiting viral replication. For instance, studies have shown that it can inhibit the replication of the hepatitis C virus (HCV) through its action on viral polymerases and proteases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It targets bacterial enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), which is essential for folate biosynthesis in bacteria but absent in mammals. This selective inhibition makes it a promising candidate for developing novel antibiotics .
Study on Antiviral Efficacy
In a study published in the Journal of Organic Chemistry, this compound was tested against HCV. The results demonstrated an IC50 value of 0.19 ± 0.03 μM, indicating strong antiviral activity and a 13-fold improvement over previous compounds tested .
Antimicrobial Activity Assessment
A separate study focused on the compound's antimicrobial effects revealed that it effectively inhibited the growth of Escherichia coli by targeting HPPK. The research highlighted its potential as an antimicrobial agent due to its selective toxicity towards bacterial cells .
Eigenschaften
CAS-Nummer |
102213-02-5 |
|---|---|
Molekularformel |
C10H13BrN5NaO8P |
Molekulargewicht |
465.11 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13BrN5O8P.Na/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22;/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19); |
InChI-Schlüssel |
CMPGYSGSGGRYCP-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)[O-].[Na+] |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















